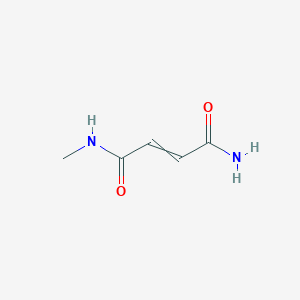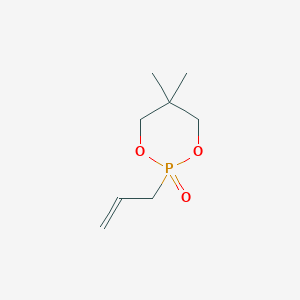
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound characterized by its unique structure, which includes a dioxaphosphinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with prop-2-en-1-yl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-(prop-2-yn-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one: Similar structure but with a prop-2-yn-1-yl group.
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-thione: Contains a thione group instead of an oxygen atom.
Uniqueness
5,5-Dimethyl-2-(prop-2-en-1-yl)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific dioxaphosphinan ring structure and the presence of the prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
7052-85-9 |
|---|---|
Fórmula molecular |
C8H15O3P |
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-prop-2-enyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C8H15O3P/c1-4-5-12(9)10-6-8(2,3)7-11-12/h4H,1,5-7H2,2-3H3 |
Clave InChI |
KMDOPIGIEBGJIB-UHFFFAOYSA-N |
SMILES canónico |
CC1(COP(=O)(OC1)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


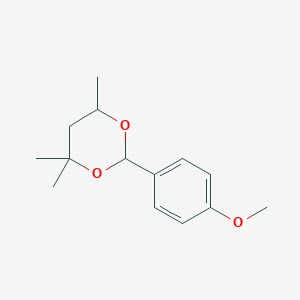
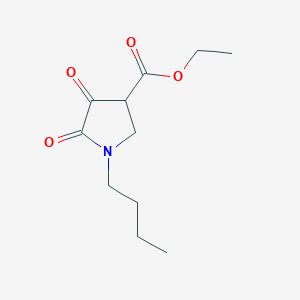
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
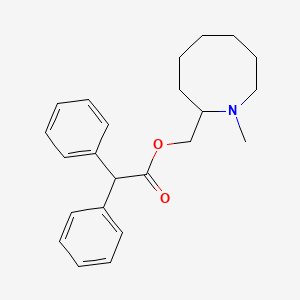
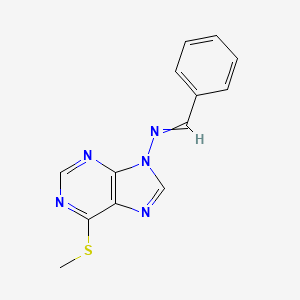
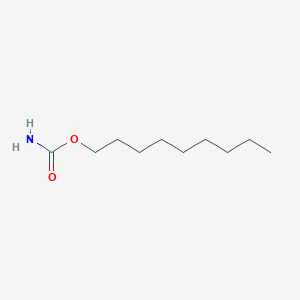
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

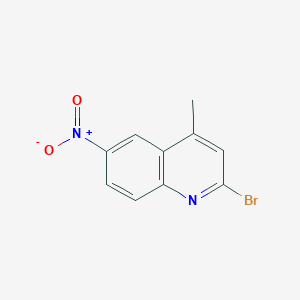

![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)


